Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate
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Overview
Description
Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate is a synthetic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluoro and trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate typically involves the reaction of 2-fluoro-3-(trifluoromethyl)aniline with thioamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate is unique due to the presence of both fluoro and trifluoromethyl groups, which enhance its chemical stability and biological activity. These substituents also influence its pharmacokinetic properties, making it a valuable compound for drug development.
Properties
Molecular Formula |
C12H7F4NO2S |
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Molecular Weight |
305.25 g/mol |
IUPAC Name |
methyl 2-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H7F4NO2S/c1-19-11(18)8-5-20-10(17-8)6-3-2-4-7(9(6)13)12(14,15)16/h2-5H,1H3 |
InChI Key |
FFHUYORGQGGUJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=C(C(=CC=C2)C(F)(F)F)F |
Origin of Product |
United States |
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